N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The unique structure of this compound, which includes both quinazolinone and pyrazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core from anthranilic acid derivatives and amides through the Niementowski reaction . The pyrazole ring is then introduced via cyclization reactions involving appropriate hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES) to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a formyl group using oxidizing agents like selenium dioxide (SeO2).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide (SeO2)
Reducing agents: Sodium borohydride (NaBH4)
Catalysts: Various metal catalysts for cyclization reactions
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives with modified functional groups, such as formyl or hydroxyl groups .
Scientific Research Applications
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as NOS-II, TNF-α, and MAPK, which are involved in inflammatory processes . The pyrazole ring may contribute to the compound’s ability to modulate various signaling pathways, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of quinazolinone and pyrazole moieties in a single molecule. This structural feature enhances its biological activity and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-21-8-17-12-6-5-9(7-11(12)16(21)23)18-15(22)14-10-3-2-4-13(10)19-20-14/h5-8H,2-4H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
LZEHZCJPSYTLJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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